(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol
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Overview
Description
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol is an organic compound that features a pyrrolidine ring substituted with a methyl group at the nitrogen atom and a hydroxymethyl group at the third carbon This compound also contains a pyridine ring attached to the hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol typically involves the reaction of pyridine-3-carboxaldehyde with (1-Methylpyrrolidin-3-yl)methanol. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the aldehyde group to a hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Pyridine-3-carboxylic acid derivative.
Reduction: Pyridine-3-methanol derivative.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
(1-Methylpyrrolidin-3-yl)-2-cyclopentyl-2-hydroxy-2-phenylacetate: This compound has a similar pyrrolidine structure but with different substituents, leading to distinct chemical properties and applications.
(1-Methylpyrrolidin-3-yl)methanol: This compound lacks the pyridine ring, making it less versatile in terms of chemical reactivity and applications.
Uniqueness
(1-Methylpyrrolidin-3-yl)-pyridin-3-ylmethanol is unique due to the presence of both pyrrolidine and pyridine rings, which confer a combination of chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1-methylpyrrolidin-3-yl)-pyridin-3-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13-6-4-10(8-13)11(14)9-3-2-5-12-7-9/h2-3,5,7,10-11,14H,4,6,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSINNZHLMQZOOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C(C2=CN=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400378 |
Source
|
Record name | 1-METHYL-3 (HYDROXY- (3-PYRIDYL) METHYL) PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-08-1 |
Source
|
Record name | 1-METHYL-3 (HYDROXY- (3-PYRIDYL) METHYL) PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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